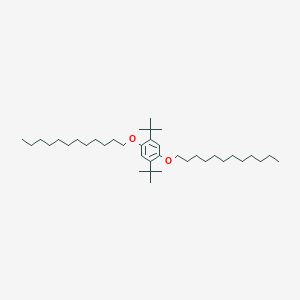
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is an organic compound with a complex structure, characterized by the presence of tert-butyl groups and dodecyloxy chains attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene typically involves the alkylation of a benzene derivative. The process begins with the preparation of 1,4-dihydroxy-2,5-di-tert-butylbenzene, which is then subjected to etherification with dodecyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and long dodecyloxy chains contribute to its ability to interact with hydrophobic regions of proteins and cell membranes, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of dodecyloxy chains.
2,5-Di-tert-butyl-1,4-benzoquinone: An oxidized form with quinone functionality.
1,4-Di-tert-butylbenzene: Lacks the dodecyloxy chains, making it less lipophilic.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is unique due to its long dodecyloxy chains, which impart significant lipophilicity and stability. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Propiedades
Número CAS |
70544-43-3 |
|---|---|
Fórmula molecular |
C38H70O2 |
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
1,4-ditert-butyl-2,5-didodecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-9-11-13-15-17-19-21-23-25-27-29-39-35-31-34(38(6,7)8)36(32-33(35)37(3,4)5)40-30-28-26-24-22-20-18-16-14-12-10-2/h31-32H,9-30H2,1-8H3 |
Clave InChI |
UTDPKYNOBNAZMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCCCCCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


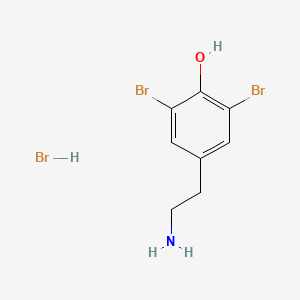
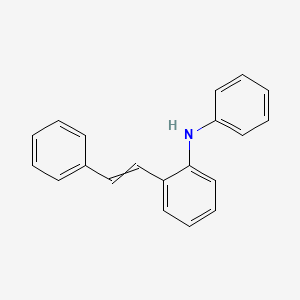
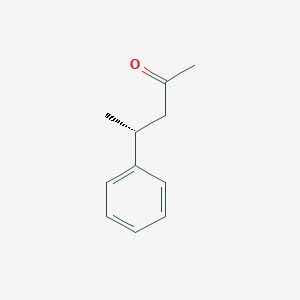
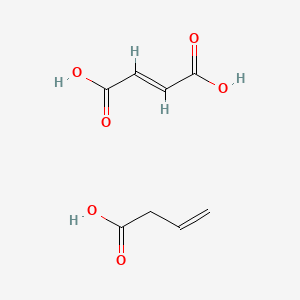
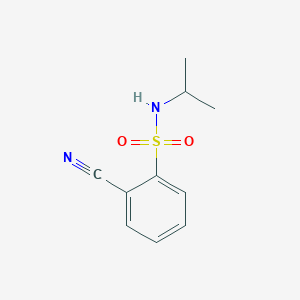
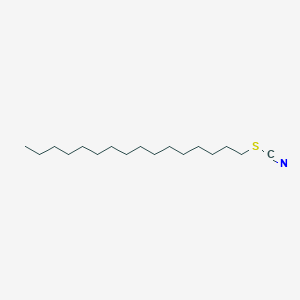
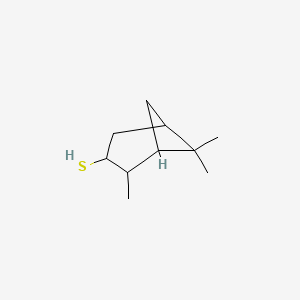
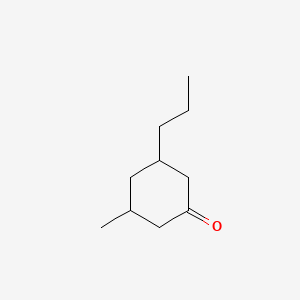


![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)


